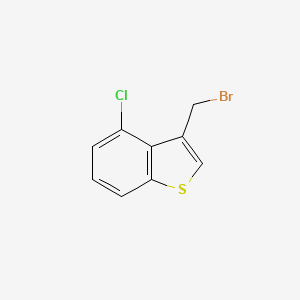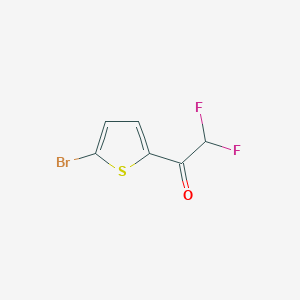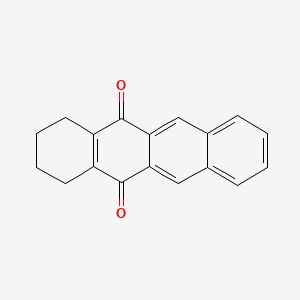
5,12-Naphthacenedione, 1,2,3,4-tetrahydro-
Overview
Description
5,12-Naphthacenedione, 1,2,3,4-tetrahydro-: is a chemical compound with the molecular formula C18H14O2 It is a derivative of naphthacene, a polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a tetrahydro ring fused to a naphthacene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the reduction of 5,12-naphthacenedione using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and advanced catalytic systems to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the naphthacene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles, depending on the desired functional group.
Major Products:
Oxidation: 5,12-naphthacenedione.
Reduction: Fully saturated derivatives of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro-.
Substitution: Functionalized naphthacene derivatives.
Scientific Research Applications
Chemistry: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- is used as a precursor in the synthesis of more complex organic molecules.
Biology: In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- has shown promise in medicinal chemistry. It has been investigated for its potential as an anticancer agent, owing to its ability to intercalate into DNA and disrupt cellular processes .
Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its stable structure and vibrant color make it suitable for use in various coloring agents .
Mechanism of Action
The mechanism of action of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- involves its interaction with biological macromolecules. It readily penetrates cells and intercalates into DNA, inhibiting the incorporation of nucleosides into nucleic acids. This leads to extensive chromosomal damage and cell cycle arrest in the G2 phase . The compound’s ability to disrupt DNA synthesis and function makes it a potent anticancer agent.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a tetrahydro ring fused to a naphthalene core.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a tetrahydro ring fused to an isoquinoline core.
1,2,3,4-Tetrahydro-2-naphthoic acid: A derivative of naphthalene with a carboxylic acid functional group.
Uniqueness: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- is unique due to its specific structure, which includes a tetrahydro ring fused to a naphthacene core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI Key |
VVQHEYOVOQBKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
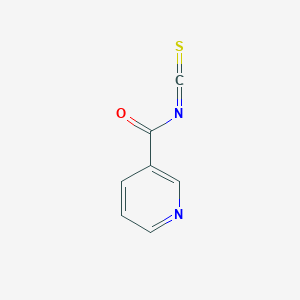
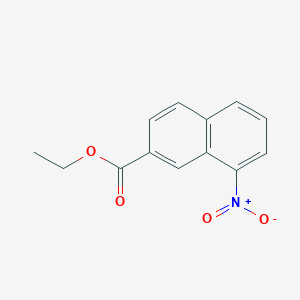
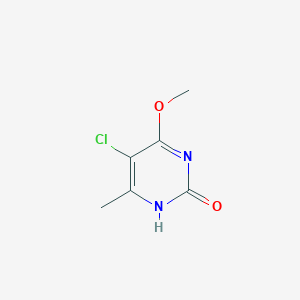
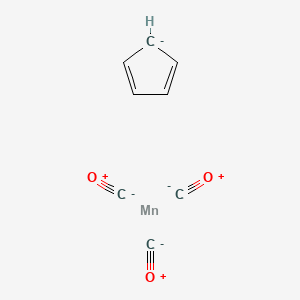
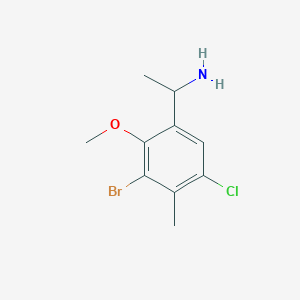
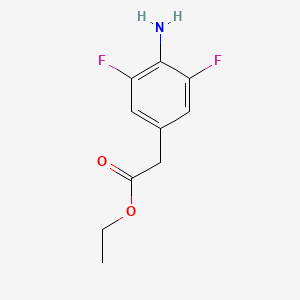
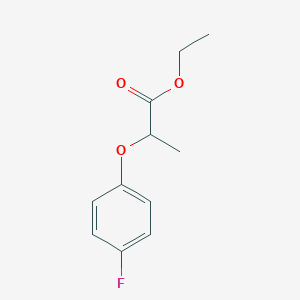
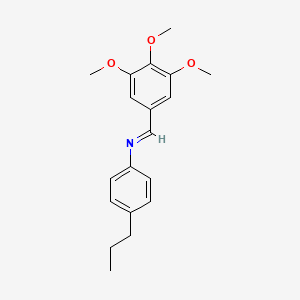
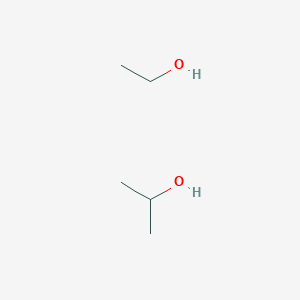
![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)-1,3-benzoxazol-2-amine](/img/structure/B8566786.png)
